molecular formula C16H31BrO2 B8265626 Tridecyl 3-bromopropanoate

Tridecyl 3-bromopropanoate

Cat. No. B8265626
M. Wt: 335.32 g/mol
InChI Key: KXQPOZABSRKTCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tridecyl 3-bromopropanoate is a useful research compound. Its molecular formula is C16H31BrO2 and its molecular weight is 335.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tridecyl 3-bromopropanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tridecyl 3-bromopropanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Drug Discovery

Tridecyl 3-bromopropanoate and related bromopropanoates are essential in chemical synthesis and drug discovery. These compounds serve as intermediates in the synthesis of various chemicals. For instance, 2,2,3-Tribromopropanal, a related bromopropanoate, is used for the transformation of diversely substituted anilines into bromoquinolines, which are then converted into bromoquinolin-6-ols, compounds that can carry additional substituents, indicating their potential utility in creating complex molecules (Lamberth et al., 2014). Similarly, alkyl 3-aryl-2-(4-phenyl-1H-1,2,3-triazol-1-yl)propanoates, products of the Meerwein arylation, are synthesized from 3-aryl-2-bromopropanoic acids esters and have been used in one-pot synthesis methods for creating triazole derivatives, indicating their value in drug synthesis and design (Pokhodylo et al., 2017).

Photophysical and Photochemical Properties

Compounds related to Tridecyl 3-bromopropanoate have been studied for their photophysical and photochemical properties, suggesting potential applications in fields such as lighting, sensing, and catalysis. Notably, tris(diisocyanide)molybdenum(0) complexes, which are isoelectronic analogues of Tridecyl 3-bromopropanoate, exhibit long-lived 3MLCT (metal-to-ligand charge transfer) excited states, leading to rich photophysics and photochemistry. These complexes have been suggested to induce chemical reactions that are too demanding for common precious metal-based photosensitizers, indicating their potential in advanced photochemical applications (Herr et al., 2019).

Brominated Flame Retardants (BFRs) and Environmental Impact

Compounds similar to Tridecyl 3-bromopropanoate, specifically brominated flame retardants (BFRs), have been identified as environmental contaminants. Studies have examined their toxicokinetics, including metabolism, which is a significant factor in determining their bioaccumulation, fate, and potential toxicity in exposed organisms. These studies are crucial for assessing the environmental impact and health risks of BFRs, suggesting the importance of understanding compounds like Tridecyl 3-bromopropanoate in environmental science (Hakk & Letcher, 2003).

properties

IUPAC Name

tridecyl 3-bromopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-15-19-16(18)13-14-17/h2-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXQPOZABSRKTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCOC(=O)CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31BrO2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.32 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tridecyl 3-bromopropanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tridecyl 3-bromopropanoate
Reactant of Route 2
Reactant of Route 2
Tridecyl 3-bromopropanoate
Reactant of Route 3
Reactant of Route 3
Tridecyl 3-bromopropanoate
Reactant of Route 4
Reactant of Route 4
Tridecyl 3-bromopropanoate
Reactant of Route 5
Reactant of Route 5
Tridecyl 3-bromopropanoate
Reactant of Route 6
Reactant of Route 6
Tridecyl 3-bromopropanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.